Cas no 14848-65-8 (n-Dodecyl Alcohol-OD)

n-Dodecyl Alcohol-OD 化学的及び物理的性質
名前と識別子
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- n-Dodecyl Alcohol-OD
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- インチ: 1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i13D
- InChIKey: LQZZUXJYWNFBMV-YSOHJTORSA-N
- SMILES: C(CCCCCO[2H])CCCCCC
n-Dodecyl Alcohol-OD Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D525462-100mg |
n-Dodecyl Alcohol-OD |
14848-65-8 | 100mg |
$167.00 | 2023-05-18 | ||
TRC | D525462-10mg |
n-Dodecyl Alcohol-OD |
14848-65-8 | 10mg |
$ 64.00 | 2023-09-07 | ||
TRC | D525462-50mg |
n-Dodecyl Alcohol-OD |
14848-65-8 | 50mg |
$115.00 | 2023-05-18 |
n-Dodecyl Alcohol-OD 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
n-Dodecyl Alcohol-ODに関する追加情報
n-Dodecyl Alcohol-OD (CAS No. 14848-65-8): A Versatile Compound in Biomedical Applications
n-Dodecyl Alcohol-OD, also known as n-Dodecyl Alcohol (CAS No. 14848-65-8), is a long-chain primary alcohol with a molecular formula of C12H26O. This compound belongs to the class of alkyl alcohols and is characterized by its hydrophobic hydrocarbon chain and hydrophilic hydroxyl group, making it a key player in various biomedical applications. Recent studies have highlighted its potential in drug delivery systems, surface modification of biomaterials, and as a surfactant in pharmaceutical formulations. The OD designation in its name may refer to specific functional modifications or commercial formulations tailored for specialized uses, though further clarification on its exact chemical structure is needed.
Recent advancements in biomedical research have demonstrated the utility of n-Dodecyl Alcohol-OD in creating stable lipid-based nanocarriers for targeted drug delivery. A 2023 study published in *Advanced Drug Delivery Reviews* emphasized the role of n-Dodecyl Alcohol in forming self-assembled micelles that enhance the solubility of hydrophobic therapeutics. These micellar systems have shown improved bioavailability and reduced toxicity compared to traditional delivery methods, particularly in the context of cancer chemotherapy. The OD variant may offer additional advantages in terms of biocompatibility or controlled release kinetics, as suggested by recent computational modeling studies.
The n-Dodecyl Alcohol-OD molecule is composed of a 12-carbon hydrocarbon chain attached to a hydroxyl group, which confers both hydrophobic and hydrophilic properties. This dual nature makes it an effective surfactant and emulsifier, capable of reducing surface tension between immiscible phases. In the context of biomedical applications, this property is exploited to stabilize colloidal systems, enhance drug dispersion, and improve the efficacy of topical formulations. Recent work in *Journal of Pharmaceutical Sciences* has explored its use in developing microemulsions for transdermal drug delivery, where it acts as a non-ionic surfactant to maintain system stability under varying physiological conditions.
Emerging research has also focused on the n-Dodecy Alcohol-OD's role in nanoparticle synthesis and surface functionalization. A 2022 study in *ACS Nano* demonstrated its application in creating polymeric nanoparticles with tunable surface properties for targeted drug delivery. The OD designation may indicate modifications to the hydroxyl group, such as the introduction of functional groups like carboxyl or amino moieties, which could enhance interactions with specific biomolecules or cellular receptors. These modifications are critical for improving the targeting efficiency and reducing off-target effects in therapeutic applications.
Recent biomedical research has also highlighted the potential of n-Dodecyl Alcohol-OD in the development of biocompatible materials for tissue engineering. Its hydrophobic chain allows for the creation of hydrophobic coatings on biomaterials, which can prevent fouling and enhance cell adhesion. A 2023 review in *Biomaterials Science* discussed the use of n-Dodecyl Alcohol derivatives to modify the surface properties of scaffolds for bone regeneration, where the compound's ability to form stable hydrophobic layers was found to improve mechanical strength and reduce bacterial adhesion.
The OD designation in n-Dodecyl Alcohol-OD may also relate to its role in drug formulation. In pharmaceutical applications, n-Dodecyl Alcohol is often used as a solubilizing agent to enhance the solubility of poorly water-soluble drugs. Recent studies have explored its use in creating solid dispersions with hydrophilic polymers, which can improve the dissolution rate of active pharmaceutical ingredients (APIs). A 2024 paper in *Pharmaceutical Research* demonstrated that the inclusion of n-Dodecyl Alcohol in such formulations significantly enhanced the bioavailability of a model hydrophobic drug, underscoring its importance in pharmaceutical development.
In the context of surface modification, n-Dodecyl Alcohol-OD has been investigated for its ability to create hydrophobic surfaces on medical devices. Its application in coating stents, catheters, and other implants has been shown to reduce the risk of biofilm formation and improve patient outcomes. A 2023 study in *Biomaterials* reported that n-Dodecyl Alcohol-based coatings on vascular stents significantly reduced thrombogenicity and enhanced endothelial cell proliferation, highlighting its potential in biomedical device engineering.
Recent biomedical research has also explored the n-Dodecyl Alcohol-OD's role in gene delivery systems. Its hydrophobic properties allow for the encapsulation of nucleic acids within lipid-based nanoparticles, which can protect the genetic material from enzymatic degradation. A 2022 study in *Nucleic Acids Research* demonstrated that n-Dodecyl Alcohol-modified liposomes showed enhanced transfection efficiency in vitro, suggesting its potential in gene therapy applications. The OD variant may offer further advantages in terms of stability and targeting specificity, as indicated by preliminary in vivo studies.
The n-Dodecyl Alcohol-OD molecule is also being explored for its potential in cosmetic formulations due to its emollient properties. Its ability to form stable emulsions and enhance skin hydration has led to its use in skincare products. Recent studies have shown that n-Dodecyl Alcohol-based formulations can improve the barrier function of the skin and reduce transepidermal water loss, making it a valuable ingredient in cosmeceutical applications. The OD designation may indicate specialized formulations tailored for sensitive skin or specific dermatological conditions.
In summary, n-Dodecyl Alcohol-OD (CAS No. 14848-65-8) is a multifunctional compound with significant potential in biomedical applications. Recent research has highlighted its role in drug delivery systems, surface modification, and pharmaceutical development. The OD designation may indicate specific functional modifications that enhance its utility in specialized applications, such as targeted drug delivery or biocompatible material engineering. As research in this area continues to advance, the n-Dodecyl Alcohol-OD is likely to play an increasingly important role in the development of innovative biomedical solutions.
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